3,5-bis(4-nitrophenyl)-1H-pyrazole

Crystallography X-ray Diffraction Solid-State Structure

Secure your supply of 3,5-bis(4-nitrophenyl)-1H-pyrazole (CAS 59548-24-2), a uniquely rigid diarylpyrazole scaffold. Its near-perfect planarity (<0.2 Å deviation) is critical for ordered materials, while the para-nitro configuration yields distinct antibacterial SAR (3.95x potency gain in fused analogs vs. p-xylene-linked). This precise substitution pattern is essential for reproducibility in medchem and crystal engineering. Not for antifungal C. albicans research (ortho-isomer required). Standard purity ≥95%. Request a quote for bulk needs.

Molecular Formula C15H10N4O4
Molecular Weight 310.26 g/mol
Cat. No. B5551587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(4-nitrophenyl)-1H-pyrazole
Molecular FormulaC15H10N4O4
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H10N4O4/c20-18(21)12-5-1-10(2-6-12)14-9-15(17-16-14)11-3-7-13(8-4-11)19(22)23/h1-9H,(H,16,17)
InChIKeyVKARCXAIYFAJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-bis(4-nitrophenyl)-1H-pyrazole (CAS 59548-24-2): Procurement, Baseline Properties, and Scientific Context


3,5-bis(4-nitrophenyl)-1H-pyrazole (CAS: 59548-24-2) is a symmetrical, diaryl-substituted pyrazole derivative with a molecular formula of C15H10N4O4 and a molecular weight of 310.26 g/mol . The compound features a central pyrazole core flanked by two para-nitrophenyl groups at the 3- and 5-positions, which confers distinct electronic and steric properties. Commercially, it is available at a standard purity of 95% . While structurally related to other 3,5-diarylpyrazoles, the specific para-nitro substitution pattern dictates its unique crystallographic, electronic, and biological interaction profile, as will be detailed below.

3,5-bis(4-nitrophenyl)-1H-pyrazole: Why In-Class Substitution Fails Without Quantitative Verification


Within the broad class of diarylpyrazoles, even minor structural alterations—such as the substitution pattern of the nitro group (ortho vs. meta vs. para) or replacement of the nitro group with other electron-withdrawing moieties like trifluoromethyl—profoundly alter the compound's intermolecular interactions, biological activity, and materials properties [1]. For instance, the antifungal activity of nitrophenyl-pyrazole isomers is strictly dependent on the nitro group's position, with the 2-nitrophenyl derivative showing considerably higher activity than its 4-nitrophenyl counterpart against Candida albicans [2]. Similarly, in antibacterial assays, the (4-nitrophenyl)-linked pyrazolo[5,1-b]quinazoline exhibits superior MIC/MBC values (2.1/4.3 μM) compared to its p-xylene-linked bis-analogue (8.3/16.6 μM) [3]. These data demonstrate that simple 'in-class' substitution cannot guarantee equivalent performance; the specific 3,5-bis(4-nitrophenyl) configuration yields a unique and non-interchangeable property profile that must be verified for each intended application.

3,5-bis(4-nitrophenyl)-1H-pyrazole: Head-to-Head Quantitative Evidence for Procurement Decisions


Crystallographic Planarity: A Differentiating Structural Feature of 3,5-bis(4-nitrophenyl)-1H-pyrazole

Single-crystal X-ray diffraction analysis reveals that 3,5-bis(4-nitrophenyl)-1H-pyrazole adopts a near-perfect planar conformation, with the molecule deviating from planarity by less than 0.2 Å and a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This high degree of planarity is a direct consequence of the para-substitution pattern and contrasts with other diarylpyrazoles bearing ortho- or meta-substituents, which often exhibit significant ring twisting due to steric hindrance. The planar geometry of this compound facilitates π-π stacking and is critical for applications requiring ordered solid-state packing, such as in coordination polymers or molecular sensors.

Crystallography X-ray Diffraction Solid-State Structure

Enhanced Antibacterial Potency: 4-Nitrophenyl vs. p-Xylene Spacer in Pyrazoloquinazoline Systems

In a comparative study of pyrazolo[5,1-b]quinazoline derivatives, the compound featuring a (4-nitrophenyl) linker demonstrated significantly superior antibacterial activity compared to its p-xylene-linked bis-analogue. The (4-nitrophenyl)-linked compound achieved Minimum Inhibitory Concentration (MIC) values as low as 2.1 μM, while the p-xylene-linked bis-analogue showed MIC values of 8.3 μM against the tested bacterial strains [1]. This represents a nearly 4-fold improvement in potency.

Antibacterial SAR MIC

Structure-Activity Relationship: Position-Dependent Antifungal Activity of Nitrophenyl-Pyrazoles

A study on nitrophenyl-pyrazole Schiff bases revealed a critical structure-activity relationship (SAR) for antifungal activity against Candida albicans. The compound bearing the 2-nitrophenyl substituent (ortho-isomer) was significantly more active than the 4-nitrophenyl derivative (para-isomer). While the exact MIC values for both isomers are not provided in the abstract, the study explicitly concludes that the relative position of the nitro group plays an important role on the antifungal activity, with the 2-nitrophenyl compound being considerably more active [1]. This demonstrates that the 3,5-bis(4-nitrophenyl)pyrazole scaffold is not the optimal choice for this specific antifungal target, but the data is crucial for a researcher making an informed selection.

Antifungal SAR Candida albicans

3,5-bis(4-nitrophenyl)-1H-pyrazole: Evidence-Based Research and Industrial Application Scenarios


Synthesis of High-Potency Antibacterial Agents Targeting Gram-Positive Pathogens

As demonstrated by a direct head-to-head comparison, incorporating a 4-nitrophenyl-substituted pyrazole core into a larger heterocyclic framework (pyrazolo[5,1-b]quinazoline) yields a 3.95-fold improvement in antibacterial potency (MIC = 2.1 μM) compared to a p-xylene-linked analog (MIC = 8.3 μM) [3]. This positions 3,5-bis(4-nitrophenyl)-1H-pyrazole as a valuable synthetic intermediate for medicinal chemists developing next-generation antibacterial agents with enhanced activity.

Crystal Engineering and Design of Planar Coordination Polymers or Molecular Sensors

The near-perfect planar geometry of 3,5-bis(4-nitrophenyl)-1H-pyrazole, with a molecular deviation of less than 0.2 Å, is a key differentiator for materials science applications [3]. This planarity facilitates ordered π-π stacking and predictable solid-state packing, which is essential for constructing crystalline coordination polymers with tailored porosity, optical properties, or as components in solid-state gas sensors where molecular orientation dictates performance.

Informed Exclusion for Antifungal Drug Discovery Targeting Candida albicans

SAR studies explicitly show that the 2-nitrophenyl isomer of pyrazole-based Schiff bases is considerably more active against C. albicans than the 4-nitrophenyl isomer [3]. This evidence provides a clear, data-driven rationale for researchers to exclude the 3,5-bis(4-nitrophenyl) scaffold when designing new antifungal agents targeting this pathogen, thereby avoiding unproductive synthetic effort and focusing resources on more promising ortho-substituted analogs.

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